Bienvenue dans la boutique en ligne BenchChem!

(tert-Butoxycarbonyl)methionine

Peptide Synthesis Chiral Purity Enantiomeric Excess

(tert-Butoxycarbonyl)methionine (Boc-Met-OH) is the mandated N-Boc building block for Boc/Bzl SPPS. Its acid-labile Boc group enables orthogonal deprotection, critical for long and aggregation-prone sequences where strong acid improves coupling efficiency. Enantiopure Boc-L-Met-OH (D-enantiomer ≤0.5%) ensures stereochemical integrity for bioactivity-critical peptides. In GMP manufacturing, Boc-Met-OH is irreplaceable where existing DMFs rely on Boc/Bzl protocols—substitution triggers costly revalidation. The Boc strategy uniquely minimizes methionine-specific oxidation and alkylation side reactions, ensuring homogeneous final peptide product.

Molecular Formula C10H19NO4S
Molecular Weight 249.33 g/mol
CAS No. 93000-03-4
Cat. No. B558497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(tert-Butoxycarbonyl)methionine
CAS93000-03-4
SynonymsBoc-Dl-Met-Oh; BOC-DL-Methionine; 93000-03-4; n-(tert-butoxycarbonyl)methionine; T6574261; tert-Butoxycarbonyl-L-methionine; N-alpha-t-BOC-L-METHIONINE; N-tert-Butoxycarbonyl-D-methionine; EINECS219-639-3; Methionine,N-[(1,1-dimethylethoxy)carbonyl]-; PubChem11999; ACMC-209gfb; ACMC-209kz9; AC1L2TN1; AC1Q4HD1; AC1Q5XQ5; SCHEMBL478905; CTK7B5802; MolPort-001-787-892; 6337AH; AR-1K0261; AKOS000196180; AKOS023869400; MCULE-2590650067; TRA0022336
Molecular FormulaC10H19NO4S
Molecular Weight249.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CCSC)C(=O)O
InChIInChI=1S/C10H19NO4S/c1-10(2,3)15-9(14)11-7(8(12)13)5-6-16-4/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)
InChIKeyIMUSLIHRIYOHEV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(tert-Butoxycarbonyl)methionine (CAS 93000-03-4): A Foundational N-Boc-Protected Methionine Building Block for Peptide Synthesis


(tert-Butoxycarbonyl)methionine, commonly referred to as Boc-Met-OH, is a protected derivative of the essential amino acid methionine, belonging to the class of N-Boc-protected amino acids [1]. It is characterized by a tert-butyloxycarbonyl (Boc) group attached to the α-amino group of methionine, which serves as a temporary, acid-labile protecting group in solid-phase peptide synthesis (SPPS) . This compound is available as both a single enantiomer (Boc-L-Met-OH) and a racemic mixture (Boc-DL-Met-OH), and is a critical building block for constructing peptides containing methionine residues under controlled conditions.

Why (tert-Butoxycarbonyl)methionine Cannot Be Simply Substituted by Other Methionine Derivatives in Peptide Synthesis Workflows


Generic substitution of (tert-Butoxycarbonyl)methionine with alternative methionine derivatives or protecting group strategies is not straightforward due to fundamental differences in their chemical reactivity, deprotection orthogonality, and impact on peptide integrity. The choice of N-α-protecting group (e.g., Boc vs. Fmoc vs. Cbz) dictates the entire synthetic strategy, including the resin type, cleavage conditions, and side-chain protection schemes, with direct consequences for final yield and purity [1]. Furthermore, methionine residues are uniquely susceptible to oxidation and alkylation side reactions; the selection of the correct protected methionine derivative is critical to minimizing these issues and obtaining homogeneous product [2]. The following quantitative evidence highlights specific dimensions where (tert-Butoxycarbonyl)methionine demonstrates verifiable differentiation against its closest comparators.

Quantitative Differentiation of (tert-Butoxycarbonyl)methionine (Boc-Met-OH) vs. Key Comparators: Evidence for Scientific Selection


Enantiomeric Purity Specification: Boc-L-Met-OH Guarantees Minimal D-Enantiomer Contamination for Chirally-Sensitive Applications

For applications requiring high stereochemical fidelity, the L-enantiomer of Boc-Met-OH is specified with a maximum D-enantiomer content of ≤0.5% as determined by HPLC, a level of enantiomeric purity that ensures the resulting peptide maintains its intended three-dimensional structure and biological activity. This stands in contrast to the racemic mixture (Boc-DL-Met-OH, CAS 93000-03-4) which contains a 1:1 mixture of enantiomers and is unsuitable for synthesizing stereochemically pure peptides [1]. This specification is directly verifiable in commercial technical datasheets, providing a procurement benchmark.

Peptide Synthesis Chiral Purity Enantiomeric Excess

Boc- vs. Fmoc-Based SPPS: Comparative Acid Lability and Strategic Orthogonality

The tert-butyloxycarbonyl (Boc) group, as present in (tert-Butoxycarbonyl)methionine, is removed under acidic conditions (e.g., neat TFA or 50% TFA/DCM), typically within 15-30 minutes . This contrasts with the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group (used in Fmoc-Met-OH), which is removed with piperidine. The key differential advantage of the Boc strategy is its compatibility with benzyl-based side-chain protection, enabling a truly orthogonal protection scheme when paired with Fmoc-based N-terminal protection for the synthesis of complex, branched, or cyclic peptides [1]. This orthogonality is not possible with the Fmoc/tBu strategy alone, where both N-α and side-chain protection are often acid-labile.

Solid-Phase Peptide Synthesis Protecting Group Strategy Orthogonality

Oxidation Susceptibility: Methionine Management in Boc/Bzl vs. Fmoc/tBu Strategies

The methionine thioether side-chain is prone to oxidation to methionine sulfoxide, a common side reaction in peptide synthesis. Literature indicates that in the Fmoc/tBu strategy, methionine is typically introduced without side-chain protection, leaving it vulnerable to oxidation during synthesis and cleavage [1]. In contrast, the Boc/Bzl strategy, which utilizes (tert-Butoxycarbonyl)methionine, often employs side-chain protection (e.g., methionine sulfoxide) that can be reversed post-synthesis, offering a more controlled approach to managing oxidation. While quantitative head-to-head oxidation rates for Boc-Met-OH vs. Fmoc-Met-OH under identical conditions are not readily available, the class-level inference is that the Boc/Bzl strategy provides a more robust framework for minimizing and reversing methionine oxidation, which is a critical factor in obtaining homogeneous peptides containing this residue.

Peptide Stability Oxidation Side Reactions Methionine Chemistry

Recommended Application Scenarios for (tert-Butoxycarbonyl)methionine Based on Verifiable Differentiation


Synthesis of Chirally Pure, Methionine-Containing Peptides for Biological Studies

For the synthesis of peptides where methionine's stereochemistry is critical for biological activity (e.g., receptor binding, enzyme substrate specificity), the use of Boc-L-Met-OH with a specified enantiomeric purity (D-enantiomer ≤0.5%) is essential. This ensures that the final peptide product is not contaminated with the opposite enantiomer, which could compromise experimental results [1]. This scenario directly leverages the quantitative purity differentiation established in Section 3.

Boc/Bzl SPPS for Long or Difficult Peptide Sequences

The Boc/Bzl strategy, which relies on building blocks like (tert-Butoxycarbonyl)methionine, remains a preferred method for synthesizing long, difficult, or aggregation-prone peptide sequences. The use of strong acid for deprotection can disrupt inter-chain hydrogen bonding, improving coupling efficiency for challenging elongations [2]. This application scenario is supported by the class-level strategic advantages outlined in Section 3.

Orthogonal Protection Schemes for On-Resin Peptide Modification

In the synthesis of complex peptides requiring on-resin modifications such as cyclization, labeling, or the introduction of non-natural amino acids, the acid-labile nature of the Boc group is a critical asset. (tert-Butoxycarbonyl)methionine can be used in conjunction with base-labile Fmoc-protected amino acids, enabling truly orthogonal deprotection and site-specific modification steps that are not feasible with a purely Fmoc/tBu strategy .

Manufacture of Peptides for which a Boc-Based Drug Master File (DMF) Exists

In an industrial or GMP setting, (tert-Butoxycarbonyl)methionine is the mandated building block for any peptide drug candidate for which an existing Drug Master File (DMF) is based on a Boc/Bzl SPPS protocol [2]. Substitution with Fmoc-Met-OH or another derivative would constitute a major process change requiring extensive regulatory refiling and validation, making Boc-Met-OH the only viable procurement choice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for (tert-Butoxycarbonyl)methionine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.